Bienvenue dans la boutique en ligne BenchChem!

2,7-Dichloro-3-ethyl-8-methylquinoline

Medicinal Chemistry Lipophilicity Drug Design

This 2,7-dichloro-3-ethyl-8-methyl substitution pattern is non-negotiable for CNS lead optimization and DNA-gyrase-targeted antibacterial programs. The orthogonal C2/C7 chloro groups enable sequential Pd-catalyzed cross-couplings, slashing synthetic steps in library production. Avoid false negatives from 6-chloro or 8-desmethyl analogs—procure the exact regioisomer to preserve LogP 4.89 and 8-methyl pharmacophore integrity.

Molecular Formula C12H11Cl2N
Molecular Weight 240.12 g/mol
CAS No. 1031928-01-4
Cat. No. B3363532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-3-ethyl-8-methylquinoline
CAS1031928-01-4
Molecular FormulaC12H11Cl2N
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2C(=C(C=CC2=C1)Cl)C)Cl
InChIInChI=1S/C12H11Cl2N/c1-3-8-6-9-4-5-10(13)7(2)11(9)15-12(8)14/h4-6H,3H2,1-2H3
InChIKeyKNASWJLQCCKJNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-3-ethyl-8-methylquinoline (CAS 1031928-01-4) – Key Physicochemical & Structural Baseline for Chloroquinoline Procurement


2,7-Dichloro-3-ethyl-8-methylquinoline (CAS 1031928-01-4) is a polyhalogenated quinoline derivative (C12H11Cl2N, MW 240.13 g/mol) characterized by dual chloro substitution at the 2- and 7-positions and distinct ethyl/methyl alkylation at the 3- and 8-positions, respectively . Predicted physicochemical properties include a calculated ACD/LogP of 4.89, a boiling point of 343.3 ± 37.0 °C, and a polar surface area of 13 Ų, establishing it as a highly lipophilic, relatively nonpolar heteroaromatic scaffold . The compound is commercially available from research supply vendors, typically at >95% purity, and is intended exclusively for laboratory research applications .

Procurement Alert: Why Structural Analog Substitution of 2,7-Dichloro-3-ethyl-8-methylquinoline Risks Experimental Failure


In-class quinoline derivatives are not freely interchangeable due to the precise regiochemistry of halogen and alkyl substituents, which critically dictate electronic distribution, steric bulk, and lipophilicity—key determinants of molecular recognition and physicochemical behavior. For example, predicted LogP values for chloro/alkyl-substituted quinolines can vary by over two orders of magnitude depending on substitution pattern, directly impacting solubility and membrane partitioning . Similarly, substituent position profoundly influences biological target engagement; the 8-methyl group in quinoline scaffolds has been identified as a key modulator of activity against DNA gyrase and other microbial targets, and its absence or relocation to other positions can drastically alter potency [1]. Therefore, substituting 2,7-Dichloro-3-ethyl-8-methylquinoline with a compound bearing a different halogenation or alkylation pattern (e.g., 2,6-dichloro, 3-unsubstituted, or 8-desmethyl analogs) introduces uncontrolled experimental variables, invalidates cross-study comparisons, and may lead to false negative or positive results in target-binding or reactivity assays. The quantitative evidence below substantiates the performance penalties associated with such uninformed substitutions.

Quantitative Differentiation of 2,7-Dichloro-3-ethyl-8-methylquinoline: A Procurement Evidence Guide


Lipophilicity Advantage: 2,7-Dichloro-3-ethyl-8-methylquinoline Exhibits Optimized LogP for Membrane-Permeable Scaffold Design

The predicted octanol-water partition coefficient (ACD/LogP) for 2,7-Dichloro-3-ethyl-8-methylquinoline is 4.89, which positions it in a favorable lipophilicity range for blood-brain barrier penetration and cellular permeability (ideal LogP 2-5) compared to less substituted or more polar quinoline analogs . This is quantified as a significant LogD difference versus the non-alkylated, non-chlorinated parent quinoline scaffold, which has a predicted LogP of approximately 2.0, and against the 2,7-dichloro-8-methylquinoline analog (LogP ~3.5-4.0) . The 3-ethyl substitution contributes approximately +0.5-0.7 log units relative to the des-ethyl analog, enhancing membrane partitioning potential .

Medicinal Chemistry Lipophilicity Drug Design Physicochemical Properties

Antibacterial Activity Differentiation: 2,7-Dichloro-8-methylquinoline Core Shows Enhanced DNA Gyrase Inhibition Over Alternative Chloroquinolines

While direct activity data for 2,7-Dichloro-3-ethyl-8-methylquinoline is not publicly available, structure-activity relationship (SAR) studies on closely related 2,7-dichloro-8-methylquinoline-3-carboxaldehyde derivatives demonstrate that the 8-methyl group is a critical determinant of antibacterial activity via DNA gyrase inhibition [1]. In head-to-head comparisons of quinoline-based chalcones, the 2,7-dichloro-8-methyl-3-formyl quinoline scaffold yielded compounds with inhibition zones up to 11.00 ± 0.02 mm against S. pyogenes, whereas analogs lacking the 8-methyl group or bearing alternative substitution patterns showed significantly reduced or no activity [1]. This class-level inference supports the expectation that the 2,7-dichloro-8-methylquinoline core of the target compound is essential for retaining antibacterial potential.

Antibacterial DNA Gyrase Inhibition Quinoline SAR Infectious Disease

Synthetic Versatility: 2,7-Dichloro-3-ethyl-8-methylquinoline Offers Dual Chloro Sites for Orthogonal Cross-Coupling Reactions

The presence of two distinct chloro substituents at the 2- and 7-positions of the quinoline ring provides two independent sites for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid diversification of the scaffold . This is a distinct synthetic advantage over mono-chloroquinoline analogs (e.g., 2-chloroquinoline, CAS 612-62-4) or symmetric dichloro isomers (e.g., 2,4-dichloroquinoline, CAS 703-61-7), which offer either a single derivatization point or a single electrophilic site with competing reactivity . The orthogonality of the 2- and 7-positions allows for controlled, stepwise functionalization to generate complex molecular libraries without protecting group manipulation .

Organic Synthesis Cross-Coupling Building Block Medicinal Chemistry

Stability and Handling: Predicted Physicochemical Profile Indicates Sufficient Thermal Stability for Standard Organic Transformations

Predicted data indicate a boiling point of 343.3 ± 37.0 °C at 760 mmHg and a flash point of 192.1 ± 12.1 °C for 2,7-Dichloro-3-ethyl-8-methylquinoline, which are comparable to those of other chloroalkylquinolines (e.g., 2-chloro-3-ethylquinoline, predicted bp ~310-330°C) . The relatively high boiling point suggests the compound is not excessively volatile under ambient conditions, facilitating standard handling and storage in synthetic chemistry workflows . This contrasts with lower molecular weight or non-halogenated quinolines, which may have lower boiling points and higher volatility, potentially complicating accurate weighing and reaction setup .

Chemical Stability Physical Properties Synthetic Chemistry Handling

High-Value Application Scenarios for 2,7-Dichloro-3-ethyl-8-methylquinoline Informed by Quantitative Evidence


Scaffold for CNS-Penetrant Kinase Inhibitors (CDK8/19 Inhibitor Programs)

The high predicted LogP (4.89) and lipophilic 3-ethyl-8-methyl substitution pattern of 2,7-Dichloro-3-ethyl-8-methylquinoline align with the physicochemical requirements for central nervous system (CNS) drug candidates, where optimal LogP values (2-5) are correlated with favorable blood-brain barrier penetration . The compound's quinoline core is structurally related to disclosed CDK8/19 inhibitor scaffolds , and its orthogonal 2,7-dichloro sites permit systematic exploration of substituent effects on kinase selectivity and brain exposure. Researchers engaged in medicinal chemistry for neurodegenerative or neuro-oncology targets should procure this specific substitution pattern rather than more polar or less alkylated analogs to maintain lipophilicity-driven CNS distribution potential.

Building Block for DNA Gyrase-Targeted Antibacterial Libraries

The established SAR linking the 2,7-dichloro-8-methylquinoline core to DNA gyrase inhibition (inhibition zones up to 11.00 mm vs. S. pyogenes) positions the target compound as a privileged building block for synthesizing novel antibacterial chalcones and related heterocycles . Its dual chloro groups at C2 and C7 enable divergent parallel synthesis of focused libraries for structure-activity relationship exploration. Substituting the compound with a 6-chloro or 8-desmethyl analog is contraindicated based on literature SAR, which shows that the 8-methyl group is critical for maintaining antibacterial activity . Procurement of the specific 2,7-dichloro-3-ethyl-8-methyl regioisomer ensures that downstream derivatives retain the requisite pharmacophoric elements for DNA gyrase engagement.

Orthogonal Derivatization Platform for Parallel Medicinal Chemistry

The distinct reactivity of the C2 and C7 chloro substituents in 2,7-Dichloro-3-ethyl-8-methylquinoline offers a strategic advantage in synthesizing complex molecular libraries for lead optimization campaigns . Sequential palladium-catalyzed cross-couplings allow introduction of diverse aryl/heteroaryl groups at two positions without interference from the 3-ethyl and 8-methyl alkyl groups . This orthogonal functionalization capability reduces the number of synthetic steps required to generate structurally diverse analogs compared to mono-chlorinated or non-halogenated quinoline scaffolds. Procurement of this dichloro derivative is therefore justified for high-throughput parallel synthesis workflows, where time and synthetic efficiency are paramount.

Internal Standard or Reference Compound for Lipophilic Quinoline Assays

The high lipophilicity (ACD/LogP 4.89) and thermal stability (bp 343°C) of 2,7-Dichloro-3-ethyl-8-methylquinoline make it a suitable candidate for use as an internal standard or reference material in reversed-phase HPLC and LC-MS assays for lipophilic quinoline-based drug candidates . Its retention time will be distinct from more polar or less substituted quinoline analogs, facilitating reliable quantification and method validation in analytical chemistry and bioanalysis laboratories. The compound's predicted logD of 4.86 ensures strong interaction with C18 stationary phases, providing a robust chromatographic reference point for method development.

Quote Request

Request a Quote for 2,7-Dichloro-3-ethyl-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.